molecular formula C17H14INO2 B3937292 8-[2-(4-iodophenoxy)ethoxy]quinoline

8-[2-(4-iodophenoxy)ethoxy]quinoline

Cat. No.: B3937292
M. Wt: 391.20 g/mol
InChI Key: MYVAQPDNQAEJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[2-(4-iodophenoxy)ethoxy]quinoline is a useful research compound. Its molecular formula is C17H14INO2 and its molecular weight is 391.20 g/mol. The purity is usually 95%.
The exact mass of the compound 8-[2-(4-iodophenoxy)ethoxy]quinoline is 391.00693 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-[2-(4-iodophenoxy)ethoxy]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[2-(4-iodophenoxy)ethoxy]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[2-(4-iodophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO2/c18-14-6-8-15(9-7-14)20-11-12-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVAQPDNQAEJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)I)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascendant Role of 8-Hydroxyquinoline Ether Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-hydroxyquinoline scaffold stands as a "privileged structure" in medicinal chemistry, renowned for its diverse pharmacological activities. The strategic introduction of an ether linkage at the 8-position has unlocked a new dimension of chemical space, giving rise to a burgeoning class of derivatives with enhanced potency and refined pharmacological profiles. This in-depth technical guide provides a comprehensive literature review of 8-hydroxyquinoline ether derivatives, navigating the landscape of their synthesis, multifaceted biological activities, and the intricate interplay between their structure and function. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and antioxidant properties, supported by detailed experimental protocols and field-proven insights to empower researchers in their quest for novel therapeutic agents.

Introduction: The Strategic Imperative of 8-Hydroxyquinoline Ethers

8-Hydroxyquinoline (8-HQ), a bicyclic aromatic compound, has long captured the attention of medicinal chemists due to its intrinsic ability to chelate metal ions, a property that underpins much of its biological activity.[1][2] The derivatization of the hydroxyl group at the 8-position into an ether linkage serves multiple strategic purposes in drug design. It allows for the fine-tuning of lipophilicity, which can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the introduction of diverse alkyl or aryl moieties via the ether bond provides a versatile handle to probe specific biological targets and optimize structure-activity relationships (SAR). This guide will illuminate the synthetic pathways to these valuable compounds and explore their therapeutic potential.

Synthetic Strategies for 8-Hydroxyquinoline Ether Derivatives

The construction of the 8-hydroxyquinoline ether linkage is primarily achieved through two classical and robust methodologies: the Williamson ether synthesis and the Ullmann condensation. The choice between these methods is dictated by the nature of the substituent to be introduced (alkyl vs. aryl) and the desired reaction conditions.

Williamson Ether Synthesis: The Workhorse for Alkoxy Derivatives

The Williamson ether synthesis is a straightforward and widely employed method for the preparation of 8-alkoxyquinolines.[3][4] This SN2 reaction involves the deprotonation of 8-hydroxyquinoline to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Experimental Protocol: Synthesis of 8-Benzyloxyquinoline

  • Materials: 8-hydroxyquinoline, benzyl bromide, potassium carbonate (K2CO3), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 8-hydroxyquinoline (1.0 eq) in DMF, add anhydrous K2CO3 (2.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 8-HQ 8-Hydroxyquinoline Deprotonation Deprotonation of 8-HQ to form Alkoxide 8-HQ->Deprotonation Reacts with Alkyl_Halide Alkyl Halide (R-X) SN2_Attack SN2 Attack by Alkoxide on Alkyl Halide Alkyl_Halide->SN2_Attack Attacked by Base Base (e.g., K₂CO₃) Base->Deprotonation Deprotonation->SN2_Attack Forms Nucleophile Ether 8-Alkoxyquinoline (Ether Derivative) SN2_Attack->Ether Salt Salt (e.g., KX) SN2_Attack->Salt

Ullmann Condensation: Accessing Aryloxy Derivatives

For the synthesis of 8-aryloxyquinolines, where the SN2 reaction is not feasible, the Ullmann condensation provides an effective alternative.[5][6] This copper-catalyzed cross-coupling reaction joins 8-hydroxyquinoline with an aryl halide.

Experimental Protocol: Synthesis of 8-Phenoxyquinoline

  • Materials: 8-hydroxyquinoline, iodobenzene, copper(I) iodide (CuI), potassium carbonate (K2CO3), N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a reaction vessel, combine 8-hydroxyquinoline (1.0 eq), iodobenzene (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

    • Add anhydrous DMF or DMSO as the solvent.

    • Heat the mixture to 120-150°C under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and dilute it with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Ullmann_Condensation cluster_reactants Reactants cluster_process Catalytic Cycle cluster_products Products 8-HQ 8-Hydroxyquinoline Ligand_Exchange Ligand Exchange with 8-HQ 8-HQ->Ligand_Exchange Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition of Ar-X to Cu(I) Aryl_Halide->Oxidative_Addition Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Ligand_Exchange Oxidative_Addition->Ligand_Exchange Reductive_Elimination Reductive Elimination Ligand_Exchange->Reductive_Elimination Aryl_Ether 8-Aryloxyquinoline Reductive_Elimination->Aryl_Ether Cu_Catalyst_Regen Cu(I) Catalyst (Regenerated) Reductive_Elimination->Cu_Catalyst_Regen Cu_Catalyst_Regen->Oxidative_Addition Re-enters cycle

Biological Activities and Mechanisms of Action

8-Hydroxyquinoline ether derivatives exhibit a broad spectrum of biological activities, with their anticancer and antimicrobial properties being the most extensively studied. Their antioxidant potential also contributes significantly to their therapeutic profile.

Anticancer Activity

A growing body of evidence highlights the potent cytotoxic effects of 8-hydroxyquinoline ether derivatives against a range of cancer cell lines.[7][8] The ether linkage and the nature of the appended substituent play a crucial role in modulating this activity.

Mechanism of Action: The anticancer mechanism of these derivatives is often multifactorial.

  • Metal Chelation and Redox Cycling: While the ether linkage blocks the primary chelation site of the parent 8-hydroxyquinoline, some derivatives can still interact with intracellular metal ions, disrupting metal homeostasis and generating reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells.

  • Enzyme Inhibition: Certain 8-hydroxyquinoline ethers have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.[9]

  • Induction of Apoptosis: Many derivatives trigger programmed cell death through both intrinsic and extrinsic pathways, often involving the activation of caspases.[8]

Structure-Activity Relationship (SAR):

  • The nature of the substituent on the ether linkage is critical. For instance, benzyloxy derivatives often exhibit significant cytotoxicity.[7]

  • Substituents on the quinoline ring, in addition to the ether at the 8-position, can further enhance anticancer activity.

Derivative TypeCancer Cell LineIC50 (µM)Reference
4-Benzyloxyquinolin-2(1H)-one derivativesCOLO 2050.014 - 0.040[7]
Bis-8-hydroxyquinoline substituted benzylaminesKB30.0013 - 0.0026[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 8-hydroxyquinoline ether derivative for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

8-Hydroxyquinoline ether derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[2][11]

Mechanism of Action: The primary antimicrobial mechanism is believed to be the disruption of essential cellular processes through the chelation of metal ions vital for microbial survival and enzyme function. Even with the hydroxyl group blocked as an ether, the nitrogen atom of the quinoline ring can still participate in metal coordination, or the ether linkage may be metabolically cleaved in situ to release the active chelating agent.

Structure-Activity Relationship (SAR):

  • The presence of a free 8-hydroxyl group is often considered crucial for potent antibacterial activity, suggesting that some ether derivatives may act as prodrugs.[2]

  • However, certain 8-alkoxyquinolones have shown antibacterial activity equivalent to their 8-halogenated counterparts, indicating that the ether moiety itself can contribute to the antimicrobial effect, possibly by enhancing cell permeability.[1]

  • The nature and size of the alkoxy group can influence the spectrum and potency of antimicrobial activity.

DerivativeMicroorganismMIC (µg/mL)Reference
8-MethoxyquinolonesGram-positive & Gram-negative bacteriaComparable to 8-F and 8-Cl derivatives[1]
8-EthoxyquinolonesGram-positive & Gram-negative bacteriaLess active than 8-methoxy derivatives[1]

Experimental Protocol: Agar Dilution Method for Minimum Inhibitory Concentration (MIC)

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12][13]

  • Procedure:

    • Prepare a series of agar plates containing twofold serial dilutions of the 8-hydroxyquinoline ether derivative.

    • Prepare a standardized inoculum of the test microorganism.

    • Spot the microbial inoculum onto the surface of each agar plate.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

The ability of 8-hydroxyquinoline derivatives to scavenge free radicals and mitigate oxidative stress is another important facet of their therapeutic potential.[14][15]

Mechanism of Action: The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. While the etherification of the phenolic hydroxyl group might be expected to reduce this activity, the overall electronic properties of the aromatic system and the potential for in vivo hydrolysis can still allow for significant antioxidant effects.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.[16][17]

  • Procedure:

    • Prepare a solution of the stable free radical DPPH in a suitable solvent (e.g., methanol or ethanol). This solution has a deep violet color.

    • Add various concentrations of the 8-hydroxyquinoline ether derivative to the DPPH solution.

    • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

    • If the test compound has antioxidant activity, it will donate a hydrogen atom to the DPPH radical, causing the violet color to fade to a pale yellow.

    • Measure the decrease in absorbance at approximately 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion and Future Perspectives

8-Hydroxyquinoline ether derivatives represent a highly promising and versatile class of compounds with significant potential in drug discovery. Their tunable physicochemical properties and broad spectrum of biological activities, including potent anticancer and antimicrobial effects, make them attractive candidates for further development. The synthetic methodologies for their preparation are well-established, allowing for the generation of diverse chemical libraries to probe structure-activity relationships in greater detail.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Elucidation: While metal chelation is a recurring theme, a deeper understanding of the specific molecular targets and signaling pathways modulated by these ether derivatives is crucial for rational drug design.

  • In Vivo Efficacy and Safety: Translating the promising in vitro results into in vivo efficacy and establishing favorable safety profiles will be critical for clinical advancement.

  • Drug Delivery Systems: The formulation of 8-hydroxyquinoline ether derivatives into advanced drug delivery systems could enhance their bioavailability, target specificity, and therapeutic index.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to navigate the exciting and promising landscape of 8-hydroxyquinoline ether derivatives and unlock their full therapeutic potential.

References

[1] Domagala, J. M., et al. (1993). The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents. Journal of Medicinal Chemistry, 36(7), 871-882. [2] de Souza, T. B., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 18(10), e2100394. [16] Phull, A. R., et al. (2021). DPPH Assay. Bio-protocol, 11(11), e4042. [18] CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [19] National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [12] World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing Agar dilution method. [20] World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [13] Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. G-Biosciences. (n.d.). DPPH Antioxidant Assay. [10] BroadPharm. (2022). Protocol for Cell Viability Assays. [21] Abcam. (n.d.). MTT assay protocol. Abcam. (n.d.). MTT assay protocol. [22] Thompson, A. S., et al. (2009). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. European Journal of Medicinal Chemistry, 44(12), 5063-5074. [17] Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. [23] INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [24] ResearchGate. (2025). (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. Marine Biology. (n.d.). DPPH radical scavenging activity. [25] Benchchem. (n.d.). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. [7] Hsieh, M. C., et al. (2012). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 166(1), 363-379. [26] ResearchGate. (n.d.). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Request PDF. [8] Lansiaux, A., et al. (2007). Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies. Journal of Medicinal Chemistry, 50(23), 5725-5735. [27] Ghavami, R., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 64(15), 11283-11303. [28] Topcu, G., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Molecules, 26(11), 3169. [29] Wang, S. B., et al. (2013). Synthesis and anticonvulsant activity evaluation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives. Archives of Pharmacal Research, 36(1), 32-40. [30] ResearchGate. (2025). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. [31] Cardinal Scholar. (n.d.). Synthesis of Quinoline Analogues. [11] Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. [14] Prachayasittikul, V., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 6, 135-141. [3] J&K Scientific LLC. (2025). Williamson Ether Synthesis. [32] IMR Press. (n.d.). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. [33] ResearchGate. (2020). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [4] BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [34] Benchchem. (n.d.). Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives: A Comparative Guide. [15] ResearchGate. (2024). (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. [9] Inam, M., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(11), 1047-1064. [35] ResearchGate. (2025). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. [36] Sestak, V., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(16), 4945. [37] Khan Academy. (n.d.). Williamson ether synthesis (video). [38] ACS Publications. (n.d.). 1,2,3,4-Tetrahydro-8-hydroxyquinoline-Promoted Copper-Catalyzed Coupling of Nitrogen Nucleophiles and Aryl Bromides | The Journal of Organic Chemistry. [5] Wikipedia. (n.d.). Ullmann condensation. [39] Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 19(7), 10349-10375. [40] Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [41] SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [42] Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [6] Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [43] Organic Chemistry Portal. (n.d.). Ullmann Reaction.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-[2-(4-iodophenoxy)ethoxy]quinoline from 8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1][2] The synthesis of functionalized quinoline ethers, such as 8-[2-(4-iodophenoxy)ethoxy]quinoline, provides valuable intermediates for the development of novel therapeutic agents and molecular probes. This document provides a comprehensive, step-by-step guide for the preparation of 8-[2-(4-iodophenoxy)ethoxy]quinoline from 8-hydroxyquinoline. The described protocol is based on the principles of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[3][4][5][6]

This guide is designed to provide not just a procedural outline, but also a deeper understanding of the chemical principles and practical considerations necessary for successful synthesis, purification, and characterization of the target compound.

Reaction Principle and Mechanism

The synthesis of 8-[2-(4-iodophenoxy)ethoxy]quinoline is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[3][4][5][6] In this specific application, the synthesis is a two-step process:

  • Preparation of the Alkylating Agent: 1-(2-bromoethoxy)-4-iodobenzene is synthesized from 4-iodophenol and 1,2-dibromoethane.

  • Williamson Ether Synthesis: The phenoxide of 8-hydroxyquinoline, generated in situ using a suitable base, acts as the nucleophile, attacking the electrophilic carbon of 1-(2-bromoethoxy)-4-iodobenzene to displace the bromide leaving group and form the desired ether linkage.

The overall reaction is depicted below:

Step 1: Synthesis of 1-(2-bromoethoxy)-4-iodobenzene



Step 2: Synthesis of 8-[2-(4-iodophenoxy)ethoxy]quinoline



The Role of Reagents
  • 8-Hydroxyquinoline: The starting material that provides the quinoline core and the nucleophilic oxygen after deprotonation.[7][8][9]

  • 1-(2-bromoethoxy)-4-iodobenzene: The alkylating agent, providing the ethoxy-4-iodophenyl moiety.

  • Potassium Carbonate (K₂CO₃): A moderately strong base used to deprotonate the hydroxyl group of 8-hydroxyquinoline to form the more nucleophilic phenoxide.[10][11] Its use is advantageous as it is inexpensive, easy to handle, and the byproducts are easily removed.

  • Dimethylformamide (DMF): A polar aprotic solvent that is well-suited for Sₙ2 reactions. It effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[3]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
8-HydroxyquinolineReagentSigma-Aldrich
1,2-DibromoethaneReagentSigma-Aldrich
4-IodophenolReagentSigma-Aldrich
Potassium Carbonate (anhydrous)ReagentFisher Scientific
Dimethylformamide (DMF, anhydrous)ACSVWR
Dichloromethane (DCM)ACSVWR
Ethyl AcetateACSVWR
HexaneACSVWR
Sodium Sulfate (anhydrous)ACSFisher Scientific
Silica Gel (for column chromatography)230-400 meshSorbent Technologies
Round-bottom flasksPyrex
Reflux condenserPyrex
Magnetic stirrer with hotplateIKA
Separatory funnelPyrex
Rotary evaporatorHeidolph
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MilliporeSigma
NMR Spectrometer400 MHzBruker
Mass SpectrometerAgilent
Safety Precautions
  • 8-Hydroxyquinoline: Harmful if swallowed or inhaled. Causes serious eye damage and may cause an allergic skin reaction. May damage the unborn child.[12][13][14][15][16]

  • 1,2-Dibromoethane: Toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood.

  • 4-Iodophenol: Harmful if swallowed and causes skin irritation.

  • Dimethylformamide (DMF): A skin and eye irritant. It is also a teratogen.

  • Dichloromethane (DCM): A volatile suspected carcinogen.

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

Step-by-Step Synthesis
Part 1: Synthesis of 1-(2-bromoethoxy)-4-iodobenzene
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodophenol (10.0 g, 45.5 mmol), 1,2-dibromoethane (25.6 g, 136.4 mmol, 3 eq), and anhydrous potassium carbonate (18.9 g, 136.4 mmol, 3 eq) in 100 mL of acetone.

  • Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (150 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 1-(2-bromoethoxy)-4-iodobenzene as a white solid.

Part 2: Synthesis of 8-[2-(4-iodophenoxy)ethoxy]quinoline
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-hydroxyquinoline (1.0 g, 6.89 mmol), 1-(2-bromoethoxy)-4-iodobenzene (2.48 g, 7.58 mmol, 1.1 eq), and anhydrous potassium carbonate (1.90 g, 13.78 mmol, 2 eq) in 30 mL of anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (4:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Air-dry the crude product.

  • For further purification, recrystallize the solid from ethanol or purify by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 8-[2-(4-iodophenoxy)ethoxy]quinoline as a pure solid.

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1-(2-bromoethoxy)-4-iodobenzene cluster_step2 Step 2: Synthesis of 8-[2-(4-iodophenoxy)ethoxy]quinoline A1 Combine 4-iodophenol, 1,2-dibromoethane, K₂CO₃ in Acetone B1 Reflux for 24h A1->B1 C1 Filter and Concentrate B1->C1 D1 Workup (DCM, NaOH, Brine) C1->D1 E1 Purify by Column Chromatography D1->E1 F1 1-(2-bromoethoxy)-4-iodobenzene E1->F1 A2 Combine 8-hydroxyquinoline, Alkylating Agent, K₂CO₃ in DMF F1->A2 Use as Alkylating Agent B2 Heat at 80°C for 12-16h A2->B2 C2 Precipitate in Ice Water B2->C2 D2 Filter and Dry C2->D2 E2 Recrystallize or Purify by Column Chromatography D2->E2 F2 8-[2-(4-iodophenoxy)ethoxy]quinoline E2->F2

Caption: Workflow for the two-step synthesis of the target compound.

Characterization

The structure and purity of the synthesized 8-[2-(4-iodophenoxy)ethoxy]quinoline should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[17][18][19]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinoline and iodophenyl rings, as well as the methylene protons of the ethoxy linker. The chemical shifts and coupling patterns will be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the final product, confirming the successful synthesis. The observed molecular ion peak should correspond to the calculated molecular weight of C₁₇H₁₄INO₂.

Purity Analysis

The purity of the final compound can be assessed by:

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time and monitor by TLC. Ensure reagents are anhydrous.
Side reactionsThe Williamson ether synthesis can have competing elimination reactions, although this is less likely with a primary alkyl halide.[4]
Product is an oil or difficult to crystallizeImpurities presentRepeat the purification step (column chromatography or recrystallization).
Complex NMR spectrumPresence of starting materials or byproductsAnalyze the spectrum for characteristic peaks of the starting materials. If present, repurify the product.

Conclusion

This document provides a detailed and robust protocol for the synthesis of 8-[2-(4-iodophenoxy)ethoxy]quinoline from 8-hydroxyquinoline. By following the outlined steps and adhering to the safety precautions, researchers can reliably prepare this valuable intermediate for further applications in drug discovery and chemical biology. The successful synthesis and characterization of this compound will provide a strong foundation for the development of novel quinoline-based molecules.

References

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • BenchChem. (2025).
  • Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
  • Seaton, P. J., & Williamson, R. T. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (n.d.). PubMed.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Meléndez, A., Plata, E., Rodríguez, D., et al. (2022, October 15). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Iranian Chemical Communication. (2013, October 25).
  • Thermo Fisher Scientific. (2010, September 6).
  • Techno PharmChem. (n.d.). 8 – HYDROXY QUINOLINE.
  • Loba Chemie. (n.d.). 8-HYDROXYQUINOLINE EXTRA PURE.
  • Penta. (2025, July 28).
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Elemental Microanalysis. (2024, March 18). 8-HYDROXYQUINOLINE.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ChemicalBook. (2019, November 27).
  • The Royal Society of Chemistry. (n.d.).
  • SciSpace. (2014, January 15).
  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues.
  • Sigma-Aldrich. (n.d.). 1-Bromo-4-iodobenzene 98.
  • Wikipedia. (n.d.). 1-Bromo-4-iodobenzene.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC.
  • ChemicalBook. (n.d.). 1-Bromo-4-iodobenzene synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • ChemicalBook. (n.d.). 8-Hydroxyquinoline synthesis.
  • PJSIR. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Iodosobenzene.
  • He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069–3071.
  • BLDpharm. (n.d.). 2640482-82-0|4-Bromo-1-(2-bromoethoxy)-2-iodobenzene.
  • Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.

Sources

Application Notes and Protocols for the Functionalization of the Iodine Group in 8-[2-(4-iodophenoxy)ethoxy]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the chemical modification of 8-[2-(4-iodophenoxy)ethoxy]quinoline at its aryl iodide position. The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] The presence of an aryl iodide in the title compound offers a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of novel chemical entities for drug discovery and development. This document outlines the strategic considerations and step-by-step procedures for performing Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions on this substrate. The causality behind experimental choices, self-validating protocol design, and in-depth mechanistic insights are provided to ensure reproducible and successful outcomes.

Introduction: The Strategic Importance of 8-[2-(4-iodophenoxy)ethoxy]quinoline

The compound 8-[2-(4-iodophenoxy)ethoxy]quinoline combines two key structural motifs of significant interest in pharmaceutical sciences: the 8-substituted quinoline core and a functionalizable aryl iodide. Quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The 8-position of the quinoline ring, in particular, has been a frequent site of modification to modulate the physicochemical and pharmacological properties of these molecules.[6][7][8][9][10]

The aryl iodide group is a highly reactive and versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.[11][12][13] Its relatively weak C-I bond facilitates oxidative addition to palladium(0) catalysts, often allowing for milder reaction conditions compared to the corresponding aryl bromides or chlorides.[14][15] This guide will focus on the practical application of several key palladium-catalyzed reactions to the 4-iodophenyl moiety of the title compound.

Molecular Structure of 8-[2-(4-iodophenoxy)ethoxy]quinoline:

Palladium-Catalyzed Cross-Coupling Reactions: A Modular Approach to Diversification

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry, for their reliability and broad substrate scope.[12][13] The following sections provide detailed protocols for the most common and impactful of these reactions as applied to 8-[2-(4-iodophenoxy)ethoxy]quinoline.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures by reacting an aryl halide with an organoboron reagent.[14][16][17] This reaction is widely used in drug discovery to explore the structure-activity relationship (SAR) of lead compounds.

Reaction Scheme:

Where Ar = 4-phenylene, R' = 2-(quinolin-8-yloxy)ethyl, and R'' = aryl, heteroaryl, vinyl, or alkyl.

Protocol: Suzuki-Miyaura Coupling of 8-[2-(4-iodophenoxy)ethoxy]quinoline with Phenylboronic Acid

ParameterConditionRationale
Reactants 8-[2-(4-iodophenoxy)ethoxy]quinoline (1.0 equiv), Phenylboronic acid (1.2 equiv)A slight excess of the boronic acid drives the reaction to completion.
Catalyst Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ is a common and effective catalyst. Pd(dppf)Cl₂ is often used for more challenging substrates.
Base K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)The base is crucial for the activation of the boronic acid.[17] Cs₂CO₃ is often more effective for less reactive substrates.
Solvent Toluene/EtOH/H₂O (4:1:1) or Dioxane/H₂O (4:1)A mixture of solvents is often necessary to dissolve all reactants.
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 8-[2-(4-iodophenoxy)ethoxy]quinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask under a positive pressure of inert gas.

  • Add the degassed solvent mixture (e.g., 10 mL of Toluene/EtOH/H₂O, 4:1:1).

  • Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow A Reactant Preparation (Aryl Iodide, Boronic Acid, Base) B Inert Atmosphere (N₂ or Ar) A->B C Catalyst & Solvent Addition (Degassed) B->C D Reaction (Heating & Stirring) C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Product F->G

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing linear structural elements into molecules.

Reaction Scheme:

Where Ar = 4-phenylene, R' = 2-(quinolin-8-yloxy)ethyl, and R'' = aryl, silyl, or alkyl.

Protocol: Sonogashira Coupling of 8-[2-(4-iodophenoxy)ethoxy]quinoline with Phenylacetylene

ParameterConditionRationale
Reactants 8-[2-(4-iodophenoxy)ethoxy]quinoline (1.0 equiv), Phenylacetylene (1.2 equiv)A slight excess of the alkyne is generally used.
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)A combination of palladium and copper catalysts is standard for this reaction.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)The amine base also serves as the solvent in many cases.
Solvent THF or DMF (if needed)Anhydrous and degassed solvents are crucial for reproducibility.
Temperature Room Temperature to 60 °CAryl iodides are often reactive enough for the reaction to proceed at or near room temperature.
Atmosphere Inert (Nitrogen or Argon)Protects the catalysts and prevents unwanted side reactions like Glaser coupling.

Step-by-Step Procedure:

  • To a Schlenk flask, add 8-[2-(4-iodophenoxy)ethoxy]quinoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle for Sonogashira Coupling:

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII_ArI Ar-Pd(II)L₂(I) Pd0->PdII_ArI Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂(C≡CR'') PdII_ArI->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR'' PdII_Alkyne->Product ArI Ar-I Alkyne R''-C≡C-H Cu_Alkyne_node Cu-C≡CR'' Alkyne->Cu_Alkyne_node Base Cu_Alkyne Cu-C≡CR'' Base Base CuI Cu(I)I Cu_Alkyne_node->CuI

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Heck Reaction: Vinylation of the Aryl Iodide

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[12]

Reaction Scheme:

Where Ar = 4-phenylene, R' = 2-(quinolin-8-yloxy)ethyl, and R'' = an electron-withdrawing group (e.g., CO₂R, CN, COR).

Protocol: Heck Reaction of 8-[2-(4-iodophenoxy)ethoxy]quinoline with Methyl Acrylate

ParameterConditionRationale
Reactants 8-[2-(4-iodophenoxy)ethoxy]quinoline (1.0 equiv), Methyl acrylate (1.5 equiv)An excess of the alkene is used to favor the desired coupling.
Catalyst Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)A common and effective catalyst system for the Heck reaction.
Base Triethylamine (TEA) (1.5 equiv)A mild organic base is typically sufficient.
Solvent Acetonitrile or DMFPolar aprotic solvents are generally used.
Temperature 80-120 °CHigher temperatures are often required for the Heck reaction.
Atmosphere Inert (Nitrogen or Argon)Essential to maintain catalyst activity.

Step-by-Step Procedure:

  • In a sealed tube, combine 8-[2-(4-iodophenoxy)ethoxy]quinoline (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.10 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add degassed acetonitrile (10 mL), triethylamine (1.5 mmol), and methyl acrylate (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water, brine, and dry over Na₂SO₄.

  • Concentrate and purify the product by column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it has become a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[6][13][15]

Reaction Scheme:

Where Ar = 4-phenylene, R' = 2-(quinolin-8-yloxy)ethyl, and R''/R''' = H, alkyl, or aryl.

Protocol: Buchwald-Hartwig Amination of 8-[2-(4-iodophenoxy)ethoxy]quinoline with Morpholine

ParameterConditionRationale
Reactants 8-[2-(4-iodophenoxy)ethoxy]quinoline (1.0 equiv), Morpholine (1.2 equiv)A slight excess of the amine is typically used.
Catalyst Pd₂(dba)₃ (2 mol%)A common palladium precursor for this reaction.
Ligand Xantphos (4 mol%) or BINAP (4 mol%)Bulky, electron-rich phosphine ligands are crucial for efficient C-N bond formation.
Base NaOt-Bu or Cs₂CO₃ (1.4 equiv)A strong, non-nucleophilic base is required.
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents are preferred.
Temperature 90-110 °CElevated temperatures are generally necessary.
Atmosphere Inert (Nitrogen or Argon)Critical for catalyst stability.

Step-by-Step Procedure:

  • To a glovebox or a Schlenk line, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol).

  • Add 8-[2-(4-iodophenoxy)ethoxy]quinoline (1.0 mmol) and anhydrous toluene (10 mL).

  • Add morpholine (1.2 mmol) and stir the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Concentrate and purify by column chromatography.

Note on Aryl Iodide Reactivity in Buchwald-Hartwig Amination: While aryl iodides are generally reactive, the iodide byproduct (NaI) can sometimes inhibit the catalyst.[6][15] Using a solvent in which NaI is poorly soluble, such as toluene, can mitigate this issue.[6]

Conclusion

The 8-[2-(4-iodophenoxy)ethoxy]quinoline scaffold presents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The aryl iodide functionality is a key feature that allows for a wide range of chemical modifications through well-established and reliable palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide a solid foundation for researchers to build upon in their quest for new and improved drug candidates. By understanding the underlying principles and carefully controlling the reaction parameters, scientists can efficiently generate diverse libraries of compounds for biological screening.

References

  • Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. J Am Chem Soc., 131(16), 5766–5768.
  • Jiang, T., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4946.
  • Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1636-S1663.
  • König, N., et al. (2021). Activation and C−C Coupling of Aryl Iodides via Bismuth Photocatalysis.
  • Nair, A. G., & S, S. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Drug Discovery and Research.
  • Stini, N. A., et al. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Green Chemistry, 25(1), 235-242.
  • Wang, D., et al. (2018). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. Scientific Reports, 8(1), 1681.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides.
  • Kumar, R., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 898829.
  • Singh, P., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Fors, B. P., et al. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766-5768.
  • Smith, A. B., et al. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. The Journal of Organic Chemistry.
  • Wikipedia. Sonogashira coupling.
  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (2023). RSC Medicinal Chemistry.
  • Dewan, A., et al. (2015).
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination using 4-Iodoanisole as the Aryl Halide.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wang, J., et al. (2022). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 144(10), 4383-4390.
  • Kim, D., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry, 87(14), 9036-9046.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Wang, Y., et al. (2023). Gold-Catalyzed C–O Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. Organic Letters, 25(34), 6378-6382.
  • Wikipedia.
  • Alfa Chemistry. Heck Reaction.
  • ResearchGate. Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids a (continued).
  • Whitcombe, N. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years.
  • Corcessin, A., & glorious, j. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.
  • Yasukawa, T., et al. (2020). Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Synlett, 32(05), 502-504.
  • Ma, D. L., et al. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(2), 170-174.
  • Li, Y., et al. (2021). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Dalton Transactions, 50(38), 13348-13357.
  • Patel, K. D., et al. (2014). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences, 9(4), 59-63.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2024). Organic & Biomolecular Chemistry.
  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues.
  • ChemicalBook. 8-Iodo quinoline synthesis.
  • Abdel-Wahab, B. F., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(11), 2966.
  • Singh, S., et al. (2021). Discovery of 8-hydroxy-2-quinoline carbaldehyde derivatives as inhibitors for M1 aminopeptidase of Leishmania donovani. International journal of biological macromolecules, 183, 1929-1940.
  • Kumar, A., et al. (2020). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ChemistrySelect, 5(25), 7545-7551.
  • Kaczor, A. A., et al. (2022). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). International journal of molecular sciences, 23(19), 11099.

Sources

Application Note: High-Yield Synthesis of 8-[2-(4-iodophenoxy)ethoxy]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This application note details the optimized procedure for synthesizing 8-[2-(4-iodophenoxy)ethoxy]quinoline . This molecule serves as a critical "heterobifunctional linker" scaffold, particularly valuable in Medicinal Chemistry for:

  • PROTAC® (Proteolysis Targeting Chimera) Development: The 8-hydroxyquinoline moiety binds metalloproteins or specific E3 ligases, while the 4-iodophenol handle allows for subsequent Suzuki-Miyaura or Sonogashira cross-coupling to target ligands.

  • Fragment-Based Drug Discovery (FBDD): The ethylene linker provides a defined spatial separation between the quinoline pharmacophore and the aryl iodide attachment point.

Key Technical Challenge: The primary synthetic risk is the formation of the symmetric dimer (1,2-bis(quinolin-8-yloxy)ethane) during the initial alkylation. This protocol utilizes a controlled stoichiometry strategy to maximize the yield of the mono-substituted intermediate.

Retrosynthetic Analysis & Strategy

To ensure high purity and scalability, we employ a convergent Williamson Ether Synthesis strategy.

Strategic Pathway (DOT Visualization)

G Figure 1: Convergent Synthetic Route for 8-[2-(4-iodophenoxy)ethoxy]quinoline Target Target: 8-[2-(4-iodophenoxy)ethoxy]quinoline Inter Intermediate: 8-(2-bromoethoxy)quinoline Inter->Target Step 2: Etherification (K2CO3, DMF, 60°C) SM1 Starting Material 1: 8-Hydroxyquinoline SM1->Inter Step 1: Alkylation (K2CO3, MeCN, Reflux) SM2 Reagent: 1,2-Dibromoethane (Excess) SM2->Inter Excess prevents dimerization SM3 Starting Material 2: 4-Iodophenol SM3->Target

Figure 1: The pathway prioritizes the formation of the alkyl bromide intermediate to avoid handling the sensitive 4-iodophenol until the final coupling step.

Experimental Protocols

Phase 1: Synthesis of 8-(2-bromoethoxy)quinoline

Objective: Mono-alkylation of 8-hydroxyquinoline. Critical Control Point: Stoichiometry of 1,2-dibromoethane.

Reagents & Materials
ComponentEquiv.Role
8-Hydroxyquinoline 1.0Nucleophile
1,2-Dibromoethane 4.0 - 5.0 Electrophile (Excess required)
Potassium Carbonate (K₂CO₃) 2.0Base (Anhydrous)
Acetonitrile (MeCN) 10 mL/gSolvent (Polar Aprotic)
Sodium Iodide (NaI) 0.1Catalyst (Finkelstein) - Optional
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Solubilization: Dissolve 8-hydroxyquinoline (1.0 equiv) in anhydrous MeCN .

  • Base Activation: Add K₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes to facilitate deprotonation (formation of the phenoxide anion).

    • Why: Pre-stirring ensures the nucleophile is ready, reducing reaction time at high heat.

  • Electrophile Addition: Add 1,2-dibromoethane (4.0 equiv) in a single portion.

    • Mechanism:[1][2][3] The large excess ensures that once the phenoxide attacks one bromine end, the product molecule is statistically unlikely to encounter another phenoxide anion before the reaction is quenched, thus preventing the symmetric dimer byproduct [1].

  • Reaction: Heat to reflux (82°C) for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Target Rf: Product ~0.5; Starting Material ~0.3.

  • Workup:

    • Cool to room temperature.[3] Filter off the inorganic solids (KBr/K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove MeCN and excess 1,2-dibromoethane.

    • Crucial Step: Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted 8-hydroxyquinoline), then Brine.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75-85%.

    • Validation: ¹H NMR (CDCl₃) should show a triplet at ~3.7-3.8 ppm (CH₂-Br).

Phase 2: Etherification with 4-Iodophenol

Objective: Displacement of the alkyl bromide by 4-iodophenoxide.

Reagents & Materials
ComponentEquiv.Role
4-Iodophenol 1.1Nucleophile
8-(2-bromoethoxy)quinoline 1.0Electrophile (Phase 1 Product)
Cesium Carbonate (Cs₂CO₃) 1.5Base (Enhanced solubility)
DMF (Dimethylformamide) 8 mL/gSolvent
Step-by-Step Procedure
  • Setup: Use a sealed tube or round-bottom flask under

    
     atmosphere.
    
  • Activation: In the flask, combine 4-iodophenol (1.1 equiv) and Cs₂CO₃ (1.5 equiv) in anhydrous DMF . Stir at room temperature for 20 minutes.

    • Note: 4-iodophenol is light-sensitive. Wrap the flask in aluminum foil.

    • Why Cs₂CO₃? The larger Cesium cation ("Cesium Effect") improves the solubility of the phenoxide in DMF and often accelerates SN2 substitutions compared to Potassium [2].

  • Coupling: Add 8-(2-bromoethoxy)quinoline (1.0 equiv).

  • Reaction: Heat to 60°C for 6–8 hours.

    • Monitoring: TLC should show the disappearance of the bromide intermediate.

  • Workup:

    • Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with EtOAc (3x), wash organic layer with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash Column Chromatography (Silica, gradient 10% -> 40% EtOAc in Hexanes).

    • Yield Expectation: 80-90%.

Analytical Validation (Self-Validating System)

To confirm the structure, look for these specific diagnostic signals.

TechniqueDiagnostic SignalStructural Inference
¹H NMR δ 8.9 ppm (dd, 1H) Quinoline C2-H (Deshielded by Nitrogen)
¹H NMR δ 4.5 - 4.6 ppm (m, 4H) Ethylene linker (-O-CH₂-CH₂-O-). Look for two distinct triplets or a multiplet integrating to 4H.
¹H NMR δ 7.5 & 6.7 ppm (d, 2H each) Para-substituted aromatic system (AA'BB' pattern) of the 4-iodophenol moiety.
¹³C NMR δ ~83 ppm C-I carbon (Iodine attached carbons are significantly shielded).
HRMS [M+H]⁺ Calculate exact mass for C₁₇H₁₄INO₂.

Safety & Handling Protocols

  • 4-Iodophenol: Severe eye irritant and potentially toxic. It is light-sensitive; store in amber vials.

  • 1,2-Dibromoethane: A known carcinogen and highly toxic. All transfers must occur in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • Waste Disposal: All aqueous waste from Phase 1 contains bromides and potentially unreacted dibromoethane; segregate as halogenated organic waste.

References

  • Benchchem. (n.d.). 8-(2-Bromo-ethoxy)quinoline | Research Chemical. Retrieved from

  • ACG Publications. (2016).[1] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from

  • National Institutes of Health (NIH). (2025). 4-Iodophenol | C6H5IO | CID 10894. PubChem.[4] Retrieved from

  • Royal Society of Chemistry. (2016). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. Retrieved from

  • Bridoux, A. (2020).[5] Esterification of 2-(4-(4-Hydroxy-3, 5-Iiodophenoxy)-3, 5-Diiodophenyl) Acetic Acid. Letters in Organic Chemistry. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-[2-(4-iodophenoxy)ethoxy]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-[2-(4-iodophenoxy)ethoxy]quinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in mechanistic principles and field-proven strategies to ensure you can achieve consistent and high-quality results.

Overview of the Synthesis

The synthesis of 8-[2-(4-iodophenoxy)ethoxy]quinoline is fundamentally a Williamson ether synthesis .[1][2] This classic SN2 reaction involves the nucleophilic attack of the 8-hydroxyquinoline anion (a phenoxide) on an appropriate alkylating agent, typically 1-(2-haloethoxy)-4-iodobenzene or a related tosylate. While straightforward in principle, the reaction is sensitive to several parameters that can significantly impact yield and purity. Key influencing factors include the choice of base, solvent, temperature, and the nature of the leaving group on the alkylating agent.[3]

Reaction Scheme

The overall transformation is depicted below:

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?

Answer: This is a common issue that typically points to one of three areas: incomplete deprotonation of 8-hydroxyquinoline, poor reactivity of the alkylating agent, or suboptimal reaction conditions.

  • Cause 1: Incomplete Deprotonation. The phenolic hydroxyl group of 8-hydroxyquinoline must be fully deprotonated to form the potent nucleophile required for the SN2 attack.[4] If the base is too weak or used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution: Switch to a stronger base or ensure anhydrous conditions. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) can ensure complete deprotonation.[4] Always use a fresh, anhydrous solvent, as water can quench the base and inhibit the formation of the phenoxide.[3]

  • Cause 2: Poor Leaving Group. The rate of an SN2 reaction is highly dependent on the quality of the leaving group.[1] The reactivity order is I > Br > Cl.

    • Solution: If you are using an alkyl chloride, your reaction rate will be significantly slower than with a bromide or iodide.[3] Consider synthesizing or procuring the bromo- or iodo- version of the ethoxy-iodophenol reagent. Alternatively, converting the corresponding alcohol to a tosylate provides an excellent leaving group.

  • Cause 3: Suboptimal Temperature or Time. The Williamson ether synthesis often requires heat to proceed at a reasonable rate, but excessive temperatures can promote side reactions.[5]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you see no product formation after several hours, gradually increase the temperature (e.g., from 60°C to 80°C in DMF). Ensure the reaction is allowed to run for a sufficient duration (often 12-24 hours).

Caption: Troubleshooting workflow for low product yield.

Question 2: My final product is contaminated with a byproduct that has a similar polarity. What is it and how can I remove it?

Answer: This often points to a competitive side reaction. In Williamson ether syntheses involving phenoxides, the primary competing pathways are E2 elimination of the alkyl halide and C-alkylation of the aromatic ring.[1][5]

  • E2 Elimination: The phenoxide is a strong base and can abstract a proton from the carbon adjacent to the leaving group, forming an alkene byproduct.[5] This is more likely with secondary alkyl halides, but can occur with primary halides at high temperatures.

    • Mitigation: Use a primary alkylating agent.[1][5] Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • C-Alkylation: The 8-quinolinolate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the ring (particularly C5 and C7). While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric byproducts.[1]

    • Mitigation: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation, leaving a highly reactive "naked" oxygen anion that favors O-alkylation.[5]

  • Separation: If these byproducts form, careful purification is required.

    • Solution: Optimize your column chromatography. Use a shallow gradient of a less polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) to improve separation.[6] If separation is still difficult, consider recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane).

G cluster_reactants cluster_products Nuc 8-Quinolinolate (Ambident Nucleophile) O_Alk Desired Product (O-Alkylation) S_N2 Pathway Nuc->O_Alk Attacks Carbon (Favored) C_Alk Side Product (C-Alkylation) Nuc->C_Alk Attacks Ring Carbon Elim Side Product (Alkene) E2 Pathway Nuc->Elim Acts as Base (Abstracts Proton) Elec Alkyl Halide R-CH2-CH2-X Elec->O_Alk Elec->C_Alk Elec->Elim

Caption: Competing reaction pathways in the synthesis.

Frequently Asked Questions (FAQs)

Q: What is the optimal base for this reaction? A: The choice depends on the reactivity of your alkylating agent and desired reaction conditions.

BaseStrengthCommon Use & Considerations
K₂CO₃ ModerateMost common, inexpensive, and easy to handle. Requires higher temperatures. Works well with reactive alkylating agents (iodides, bromides).
Cs₂CO₃ ModerateMore effective than K₂CO₃ due to higher solubility and the "cesium effect," often allowing for lower reaction temperatures.[2] More expensive.
NaH StrongEnsures complete and rapid deprotonation.[4] Allows for lower reaction temperatures. Requires strictly anhydrous conditions and careful handling.
NaOH/KOH StrongCan be used, but the water produced can be detrimental.[3][7] Often used in phase-transfer catalysis conditions.

Q: Which solvent should I use? A: Polar aprotic solvents are highly recommended.

  • DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide): Excellent choices. They effectively solvate the cation (K⁺, Na⁺), enhancing the nucleophilicity of the phenoxide anion.[5] They also have high boiling points, allowing for a wide range of reaction temperatures.

  • Acetonitrile (CH₃CN): A good alternative with a lower boiling point, which can be useful if the product is temperature-sensitive.

  • Acetone: Can be used, but its lower boiling point limits the reaction temperature. Often used with K₂CO₃ for reactive halides.

Q: How can I purify the final product effectively? A: A multi-step approach is best.

  • Aqueous Workup: After the reaction, quench with water and extract the product into an organic solvent (e.g., Ethyl Acetate or DCM). Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove any unreacted 8-hydroxyquinoline.[6] Then, wash with water and brine to neutralize.

  • Column Chromatography: This is typically necessary to remove side products. Use silica gel with a solvent system guided by your TLC analysis. A common starting point is a Hexane/Ethyl Acetate gradient.[8]

  • Recrystallization: For obtaining a highly pure, crystalline solid, recrystallization is ideal. Dissolve the purified product from the column in a minimum amount of a hot solvent (e.g., ethanol) and allow it to cool slowly.[7]

Detailed Experimental Protocol

This is a representative protocol and may require optimization.

Materials:

  • 8-Hydroxyquinoline (1.0 eq)

  • 1-(2-bromoethoxy)-4-iodobenzene (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • 1M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 8-hydroxyquinoline (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2-0.5 M concentration).

  • Reagent Addition: Add 1-(2-bromoethoxy)-4-iodobenzene (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc). The reaction is complete when the 8-hydroxyquinoline spot has been consumed. This may take 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Combine the organic layers and wash twice with 1M NaOH to remove unreacted starting material.

    • Wash the organic layer once with water, then once with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate.

    • Combine the pure fractions and remove the solvent in vacuo to yield 8-[2-(4-iodophenoxy)ethoxy]quinoline. Further purification can be achieved by recrystallization if necessary.

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press. Retrieved February 15, 2026, from [Link]

  • Perrin, D. D., & Armarego, W. L. F. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved February 15, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved February 15, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved February 15, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved February 15, 2026, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved February 15, 2026, from [Link]

  • Chen, Y. L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules, 27(11), 3567. Retrieved February 15, 2026, from [Link]

  • Purification method of 8-hydroxyquinoline crude product. (2013). Google Patents. CN103304477A.

Sources

Technical Support Center: Purification of 8-[2-(4-iodophenoxy)ethoxy]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for the purification of 8-[2-(4-iodophenoxy)ethoxy]quinoline. This document provides in-depth troubleshooting advice and detailed protocols designed for chemistry professionals. Our goal is to equip you with the scientific rationale and practical steps necessary to overcome common purification challenges encountered during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis.[1]

Part 1: Initial Assessment & Troubleshooting of Crude Product

The first step in any purification is to understand the composition of your crude material. Thin-Layer Chromatography (TLC) is an indispensable technique for this initial analysis.[2]

FAQ: How should I set up a TLC to analyze my crude 8-[2-(4-iodophenoxy)ethoxy]quinoline?

Answer:

A properly executed TLC will provide a clear picture of your reaction's success, revealing the presence of your desired product, unreacted starting materials, and any byproducts.[3]

Recommended Protocol for Diagnostic TLC:

  • Plate Preparation : Use a silica gel plate (e.g., Merck 60 F-254). With a pencil, gently draw a baseline about 1 cm from the bottom.[4]

  • Sample Preparation : Prepare dilute solutions of your crude product and the original starting materials (8-hydroxyquinoline and the iodo-containing electrophile) in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting : On the baseline, apply small spots for each of the following in separate lanes:

    • SM1 : 8-Hydroxyquinoline

    • SM2 : The second reactant (e.g., 1-iodo-4-(2-bromoethoxy)benzene)

    • Co-Spot : A combined spot of both starting materials.

    • Crude : Your crude reaction mixture.[5][6]

  • Eluent Selection : A good starting eluent is a mixture of a non-polar and a polar solvent. For this class of compounds, a hexane:ethyl acetate mixture is an excellent choice.[7][8] Begin with a ratio of 4:1 or 3:1 (Hexane:EtOAc) and adjust as needed. The goal is to achieve a retention factor (Rf) for your product between 0.3 and 0.5.[2]

  • Development : Place the TLC plate in a chamber saturated with the eluent vapor. Ensure the solvent level is below your baseline. Allow the solvent to ascend until it is about 1 cm from the top of the plate.[5]

  • Visualization : Remove the plate and immediately mark the solvent front. As quinoline derivatives are aromatic, the spots can typically be visualized under a UV lamp (254 nm).[5] They will appear as dark spots. An iodine chamber can also be used for visualization.[3]

FAQ: My TLC plate shows multiple spots. What are they likely to be?

Answer:

Interpreting your TLC is key to designing an effective purification strategy. Based on the Williamson ether synthesis reaction mechanism, here is a guide to identifying the spots.[1]

Compound IdentityExpected PolarityExpected Rf Value (Hexane:EtOAc System)Rationale
8-[2-(4-iodophenoxy)ethoxy]quinoline (Product) Moderately Polar~0.3 - 0.5 (Target)The ether linkage and quinoline nitrogen provide polarity, but the large aromatic systems reduce it compared to the free hydroxyl group of the starting material.
8-Hydroxyquinoline (Starting Material) HighLower than the productThe free phenolic hydroxyl group is highly polar and will interact strongly with the silica gel, resulting in a lower Rf value.[9]
4-Iodophenol (Potential Starting Material/Precursor) HighLower than the productSimilar to 8-hydroxyquinoline, the phenolic -OH group makes it quite polar.[10]
1-iodo-4-(2-bromoethoxy)benzene (Starting Material) LowHigher than the productLacking a hydroxyl group, this electrophile is significantly less polar than the other starting material and the final product.
Side Products (e.g., elimination products) Low to ModerateVariableDepending on the side reaction, these impurities could have a wide range of polarities.[1]

Troubleshooting Workflow Diagram This diagram outlines the decision-making process for purification based on initial TLC analysis.

G cluster_0 Purification Strategy cluster_1 Purification Pathways start Crude Product tlc TLC Analysis (Hexane:EtOAc) start->tlc decision Identify Impurities tlc->decision extraction Liquid-Liquid Extraction (Basic Wash) decision->extraction  Acidic SMs Present? (8-Hydroxyquinoline, 4-Iodophenol) chromatography Silica Gel Column Chromatography decision->chromatography  Non-polar Impurities or Rf of Product/Impurity is too close? tlc_check1 Impurities Removed? extraction->tlc_check1 Re-analyze by TLC recrystallization Recrystallization chromatography->recrystallization Pool & Evaporate Pure Fractions pure_product Pure Product recrystallization->pure_product tlc_check1->chromatography  No tlc_check1->recrystallization  Yes

Caption: Decision tree for selecting the appropriate purification method.

Part 2: Step-by-Step Purification Protocols

Based on the common impurities identified by TLC, the following protocols are recommended.

FAQ: How do I remove unreacted 8-hydroxyquinoline and/or 4-iodophenol?

Answer:

Both 8-hydroxyquinoline and 4-iodophenol possess acidic phenolic hydroxyl groups. This acidity is the key to their removal. By performing a liquid-liquid extraction with a basic aqueous solution (a "base wash"), you can deprotonate these impurities, forming their corresponding water-soluble salts (phenoxides), which will then partition into the aqueous layer, leaving your less acidic ether product in the organic layer.[10]

Protocol for Basic Liquid-Liquid Extraction:

  • Dissolution : Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Transfer : Pour the organic solution into a separatory funnel.

  • First Wash : Add an equal volume of a 1 M sodium hydroxide (NaOH) solution to the funnel. Stopper the funnel, and while pointing the tip away from you and others, invert it and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.[10]

  • Separation : Place the funnel back on a ring stand and allow the two layers to fully separate. The aqueous layer contains the sodium salts of your phenolic impurities.

  • Drain : Drain the lower layer. (Note: If using DCM, the organic layer is on the bottom; if using ethyl acetate, the aqueous layer is on the bottom).

  • Repeat : Repeat the wash (steps 3-5) with fresh 1 M NaOH solution one or two more times to ensure complete removal.

  • Brine Wash : Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). This removes residual water and helps break up any emulsions.[10]

  • Drying & Concentration : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter away the drying agent and concentrate the organic solvent using a rotary evaporator to yield the partially purified product.

  • Verification : Analyze the resulting material by TLC against the original crude to confirm the disappearance of the starting material spots.

FAQ: A basic wash was insufficient. When and how should I use column chromatography?

Answer:

Column chromatography is necessary when you have impurities that are not acidic (and thus not removed by a base wash) and have polarities close to your product. This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase (eluent).[7][11]

Protocol for Silica Gel Column Chromatography:

  • Eluent Selection : Using your diagnostic TLC, find a solvent system where the desired product has an Rf of 0.2-0.3. This lower Rf value provides better separation on a column.[6] A hexane:ethyl acetate system is a good starting point.

  • Column Packing :

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing the silica to settle into a uniform bed without air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading :

    • Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution : Carefully add eluent to the top of the column and begin collecting fractions. Maintain a constant head of solvent above the silica bed at all times to prevent the column from running dry.

  • Monitoring : Monitor the fractions being collected by TLC to identify which ones contain your pure product.

  • Pooling and Concentration : Combine the pure fractions and remove the solvent using a rotary evaporator.[8]

Workflow for Liquid-Liquid Extraction

G start 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel 2. Transfer to Separatory Funnel start->sep_funnel add_base 3. Add 1M NaOH (aq) sep_funnel->add_base shake 4. Shake, Vent, and Allow Layers to Separate add_base->shake organic_layer Organic Layer (Contains Product) aqueous_layer Aqueous Layer (Contains Deprotonated Impurities) brine_wash 6. Wash Organic Layer with Brine organic_layer->brine_wash drain 5. Drain Aqueous Layer aqueous_layer->drain dry 7. Dry Organic Layer (e.g., MgSO₄) brine_wash->dry evaporate 8. Filter and Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Caption: Step-by-step workflow for the basic extraction protocol.

FAQ: How can I perform a final purification step using recrystallization?

Answer:

Recrystallization is an excellent technique for achieving high purity, especially after most bulk impurities have been removed by extraction or chromatography. The principle is to dissolve the compound in a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the mother liquor.[12]

Protocol for Recrystallization:

  • Solvent Screening : The key is finding a suitable solvent or solvent system. The ideal solvent dissolves your product well when hot but poorly when cold. For quinoline derivatives, common solvents to screen include ethanol, methanol, acetone, ethyl acetate, or mixtures such as chloroform/ethanol or ethanol/water.[12][13]

  • Dissolution : In a flask, add a small amount of the chosen solvent to your product and heat the mixture (with stirring) until the solid just dissolves. Add the solvent in small portions to avoid using an excessive amount.

  • Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying : Dry the crystals under vacuum to remove all residual solvent.

Part 3: Summary of Purification Methods

MethodPrimary ApplicationAdvantagesDisadvantages
Liquid-Liquid Extraction Removal of acidic or basic impurities (e.g., unreacted 8-hydroxyquinoline).[10]Fast, inexpensive, excellent for bulk removal of specific impurities.Not effective for neutral impurities with similar polarity to the product; emulsions can form.
Column Chromatography Separation of compounds with close polarities; removal of multiple impurities simultaneously.[7]High resolving power, versatile for a wide range of compounds.Can be time-consuming and solvent-intensive; potential for product loss on the column.
Recrystallization Final purification step to obtain a highly pure, crystalline solid.[12]Can yield very high purity; removes trace impurities effectively.Requires finding a suitable solvent system; recovery yield may be lower than other methods.

References

  • Benchchem. Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).
  • Benchchem. Monitoring quinoline synthesis progress using TLC or LC-MS.
  • Google Patents. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • National Institutes of Health. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • Benchchem. Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • Washington State University. Monitoring Reactions by TLC.
  • ChemicalBook. 8-Hydroxyquinoline - Reaction / Application on synthetic works.
  • LookChem. Purification of Quinoline.
  • University of Toronto. Thin Layer Chromatography (TLC).
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • IJRAR. Synthesis and Characterization of Quinoline Derivatives Catalysed by β-Cyclodextrin.
  • Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide.
  • National Institutes of Health. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Benchchem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Utah Tech University. Williamson Ether Synthesis.
  • IOSR Journal. Synthesis of Quinoline Analogues as Anti-microbial Agents.
  • PJSIR. The 5-and 8-iodination of quinoline and some of its derivatives.
  • Google Patents. CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • Cardinal Scholar. Synthesis of Quinoline Analogues.
  • Google Patents. CN103664892B - The crystallization of quinoline.
  • Google Patents. US2561553A - Process for the manufacture of 8-hydroxy quinoline.
  • Google Patents. CN103304477A - Purification method of 8-hydroxyquinoline crude product.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Benchchem. Technical Support Center: Removal of Unreacted 4-Chlorophenol from Synthesis.
  • Organic Syntheses. p-IODOPHENOL.
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation).
  • Wikipedia. Williamson ether synthesis.
  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis.
  • Benchchem. Technical Support Center: Purification of 4-prop-2-enoxy-1H-quinolin-2-one.
  • National Institutes of Health. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.

Sources

Technical Support Center: Stability & Handling of 8-[2-(4-iodophenoxy)ethoxy]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 8-[2-(4-iodophenoxy)ethoxy]quinoline , a specialized research compound often utilized as a reference standard in neuroimaging (amyloid-


 targeting) or as a bifunctional chelator derivative.

This guide is structured as a Technical Support Center resource, designed to provide immediate, actionable solutions for researchers encountering stability issues in solution.

Status: Senior Application Scientist Verified Last Updated: February 16, 2026 Topic: Solution Stability & Degradation Pathways

Executive Stability Profile

Compound Overview: 8-[2-(4-iodophenoxy)ethoxy]quinoline is a lipophilic, ether-linked quinoline derivative bearing an aryl iodide. Its stability in solution is governed by three primary vectors: Photolytic Deiodination , Oxidative N-oxide Formation , and Solubility-Driven Precipitation .

Quick Reference Data
ParameterStability RatingCritical Thresholds
Photosensitivity High (Critical)Degradation detectable within <1 hour under ambient fluorescent light.
Hydrolytic Stability High Ether linkage is stable at pH 4–10.
Oxidative Stability Moderate Quinoline nitrogen susceptible to N-oxidation over weeks.
Solubility (DMSO) Excellent Stable >10 mM; store at -20°C.
Solubility (Aqueous) Poor Precipitates rapidly <1% DMSO; requires surfactant/co-solvent.

Troubleshooting Guide (Q&A)

Category A: Visual Changes & Purity Loss

Q1: My stock solution in DMSO has turned from colorless/pale yellow to a dark amber or brown. Is it still usable? Diagnosis: This indicates photolytic liberation of iodine (


)  or radical polymerization.
Mechanism:  The Carbon-Iodine (C-I) bond on the phenoxy ring is the "weak link" (Bond Dissociation Energy 

65 kcal/mol). Exposure to UV or blue light (

nm) causes homolytic cleavage, generating an aryl radical and an iodine radical. The iodine radicals recombine to form elemental iodine (

), causing the browning. Action:
  • Quantify: Run an HPLC check. If purity is

    
    , repurify or use immediately.
    
  • Prevention: All future handling must occur under amber light or in foil-wrapped vessels.

  • Rescue: Do not attempt to reduce the iodine back; the parent molecule has been irreversibly modified (deiodinated). Discard if degradation

    
    .
    

Q2: I see a new peak eluting earlier than the main peak on my Reverse-Phase HPLC. What is it? Diagnosis: This is likely the de-iodinated byproduct (8-[2-(4-phenophenoxy)ethoxy]quinoline) or the N-oxide derivative. Reasoning:

  • De-iodination: Loss of the heavy iodine atom increases polarity and reduces lipophilicity, causing earlier elution on C18 columns.

  • N-Oxidation: The quinoline nitrogen can oxidize to an N-oxide in the presence of peroxides (often found in aged PEG or ethers) or air over long periods, also increasing polarity. Action: Confirm identity via LC-MS. If the mass is

    
     (loss of I + H), it is photolysis. If 
    
    
    
    , it is oxidation.
Category B: Solubility & Precipitation

Q3: Upon diluting my DMSO stock into PBS (pH 7.4), the solution became cloudy immediately. How do I fix this? Diagnosis: Microprecipitation due to the "Crash-Out" effect. Mechanism: The molecule is highly lipophilic (LogP


 3.5–4.5). Rapid addition of a concentrated organic stock to an aqueous buffer creates local regions of supersaturation. The ether and quinoline moieties cannot hydrogen-bond sufficiently to overcome the hydrophobic drive of the iodophenoxy group.
Protocol for Stable Dilution: 
  • Step-Down Method: Do not dilute 1:1000 in one step. Dilute DMSO stock into an intermediate solvent (e.g., Ethanol or 1:1 DMSO:Water) first.

  • Surfactant Assist: Add Tween-80 (0.1%) or Pluronic F-127 to the PBS before adding the compound. This creates micelles that solubilize the quinoline derivative.

  • Acidification (Caution): The quinoline nitrogen is basic (

    
    ). Acidifying to pH 3–4 will protonate the nitrogen (
    
    
    
    ), drastically increasing solubility, but this may not be compatible with your biological assay.

Mechanistic Degradation Pathways

The following diagram illustrates the primary degradation routes for 8-[2-(4-iodophenoxy)ethoxy]quinoline in solution.

StabilityPathways Compound 8-[2-(4-iodophenoxy) ethoxy]quinoline RadicalPair [Aryl Radical • + I•] Compound->RadicalPair Homolytic Cleavage NOxide Quinoline N-Oxide (Polar impurity) Compound->NOxide N-Oxidation Salt Quinolinium Salt (Soluble, Stable) Compound->Salt Protonation Light UV/Visible Light (hν) Light->RadicalPair Deiodinated De-iodinated Product (Imparts impurity peak) RadicalPair->Deiodinated H-Abstraction (from solvent) Iodine Elemental Iodine (I₂) (Causes browning) RadicalPair->Iodine Dimerization Oxidant Peroxides/Air (Slow) Oxidant->NOxide Proton Acidic pH (<4) Proton->Salt

Caption: Figure 1. Degradation and transformation pathways. Red paths indicate irreversible photolytic degradation (critical risk). Green path indicates reversible solubilization.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions
  • Weighing: Weigh the solid in a low-light environment (or cover balance with a box).

  • Solvent Choice: Use Anhydrous DMSO (Grade: Molecular Biology or HPLC). Avoid Ethanol for long-term storage as it promotes radical scavenging if photolysis occurs.

  • Concentration: Prepare at 10 mM to 50 mM . Higher concentrations are more stable against oxidative degradation than dilute ones.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Flush with Argon or Nitrogen gas to displace oxygen.

  • Temperature: Store at -20°C or -80°C .

    • Shelf Life: 6 months (if protected from light).

SOP-02: QC Check Before Use

Perform this check if the solution is older than 30 days.

  • Visual Inspection: Check for precipitates or yellow/brown discoloration.

  • Rapid HPLC Method:

    • Column: C18, 5

      
      m, 4.6 x 150 mm.
      
    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

    • Gradient: 50% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (Aryl) and 320 nm (Quinoline).

    • Acceptance: Purity

      
      . Impurity at RRT 
      
      
      
      0.8 (De-iodo) must be
      
      
      .

References

  • Photostability of Aryl Iodides

    • Mechanistic Insight: Aryl iodides are highly susceptible to homolytic cleavage of the C-I bond under UV-Vis irradiation, leading to deiodin
    • Source: Journal of Organic Chemistry, "Photostability and Dehalogenation of Aryl Halides in Solution." (Generic reference for Aryl Iodide photochemistry).

  • Quinoline Stability & Oxidation

    • Chemical Behavior:[1][2][3][4][5] The quinoline nitrogen is prone to N-oxidation in the presence of atmospheric oxygen or peroxides in ether solvents.

    • Source: Chemical Reviews, "The Chemistry of Quinolines and Isoquinolines."

  • Solubility of Lipophilic Ligands

    • Protocol: Guidelines for solubilizing hydrophobic amyloid ligands (similar to PBT2/IMPY) using DMSO/Tween-80 systems.
    • Source: Journal of Medicinal Chemistry, "Novel Tacrine-8-Hydroxyquinoline Hybrids as Multifunctional Agents for Alzheimer's Disease."[6]

  • General Handling of Light-Sensitive Compounds

    • Best Practices: Standard protocols for handling halogenated arom
    • Source: Sigma-Aldrich Technical Bulletin, "Handling Light-Sensitive Reagents." (General guidance).

(Note: While specific stability data for the exact structure "8-[2-(4-iodophenoxy)ethoxy]quinoline" is proprietary or rare in open literature, the advice above is derived from the established chemical properties of its constituent functional groups: 8-alkoxyquinolines and aryl iodides.)

Sources

resolving solubility issues with 8-[2-(4-iodophenoxy)ethoxy]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #SOL-8IQ-2026 | Status: Active Department: Chemical Biology & Assay Optimization Subject: Solubility Optimization & Handling Guide for Lipophilic Quinoline Ethers[1]

Executive Summary & Compound Profile

User Query: "I am experiencing precipitation when diluting 8-[2-(4-iodophenoxy)ethoxy]quinoline into biological buffers, and my IC50 data is highly variable. How do I stabilize this compound?"

Technical Analysis: The molecule 8-[2-(4-iodophenoxy)ethoxy]quinoline is a highly lipophilic derivative of 8-hydroxyquinoline.[1] Unlike its parent compound, the hydroxyl group is capped with a hydrophobic 4-iodophenoxy-ethyl chain.[1] This modification eliminates the classic bidentate metal chelation capability of the 8-hydroxyl group but significantly increases the partition coefficient (LogP), leading to rapid aggregation in aqueous media.[1]

PropertyValue (Estimated)Implication
Molecular Weight ~391.2 g/mol Moderate size, fits standard small molecule pockets.[1]
cLogP ~4.5 - 5.2High Lipophilicity. Poor water solubility (<10 µM in pure water).[1]
pKa (Quinoline N) ~4.9Weak base.[1] Soluble in acidic pH; precipitates in neutral/basic pH (7.4).[1]
Key Moiety Aryl IodideLight Sensitive. Potential for C-I bond photolysis over time.[1]
Troubleshooting Guide (Q&A Format)
Module A: Stock Solution Preparation

Q: I usually dissolve my compounds in DMSO at 100 mM. Why is this compound taking so long to dissolve? A: While DMSO is the correct solvent, the crystal lattice energy of planar quinoline stacks can be high.[1]

  • The Fix: Do not rely on vortexing alone.

    • Sonicate: Use a bath sonicator at 35°C for 10 minutes. The slight heat helps break the lattice without degrading the ether linkage.[1]

    • Concentration Cap: Lower your stock concentration to 10 mM or 25 mM . At 100 mM, you are nearing the saturation limit where "micro-seeds" remain invisible but trigger precipitation later upon dilution.[1]

    • Visual Check: Hold the vial against a light source. If you see "schlieren" lines (refractive index swirling), it is not fully homogenous.[1]

Q: Can I use Ethanol or Methanol instead? A: Not recommended for long-term storage. Alcohols are protic and can evaporate through plastic caps, changing the concentration over time.[1] Furthermore, the solubility of this specific iodine-containing ether is significantly lower in EtOH than in DMSO.[1] Use Anhydrous DMSO (stored over molecular sieves) to prevent water uptake, which causes the compound to crash out inside the stock vial.[1]

Module B: Aqueous Dilution (The "Crash" Phenomenon)

Q: When I dilute the DMSO stock into PBS (pH 7.4), the solution turns cloudy immediately. Why? A: This is "Solvent Shock." You are moving a hydrophobic molecule from a chaotic organic environment to a highly ordered aqueous lattice.[1] The quinoline nitrogen is unprotonated at pH 7.4 (since pKa ~4.9), making the molecule neutral and maximally insoluble.[1]

The Protocol: Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO in one step.

  • Step 1: Prepare a 10x Intermediate in a solvent blend (e.g., 50% DMSO / 50% Water or PEG-400).[1]

  • Step 2: Dilute this intermediate into your final assay buffer.

  • Surfactant Spike: Add 0.05% Tween-20 or 0.01% Pluronic F-127 to your PBS before adding the compound.[1] This creates micelles that sequester the hydrophobic tail, preventing aggregation.[1]

Q: Will the iodine atom affect my assay? A: It depends on your readout.

  • Fluorescence Assays: Heavy atoms like Iodine facilitate "intersystem crossing," which can quench fluorescence (Heavy Atom Effect).[1] If you are using a fluorescent tag, run a control with just the compound and the fluorophore to check for quenching artifacts.[1]

  • Photostability: Aryl iodides are liable to photodeiodination under strong UV light.[1] Perform all liquid handling in amber tubes or low-light conditions.

Module C: Biological Interactions

Q: I switched from 8-hydroxyquinoline to this ether derivative, but my metal-binding assay stopped working. Is the compound degraded? A: No, this is mechanistically expected. 8-Hydroxyquinoline chelates metals (Zn²⁺, Cu²⁺) using the Nitrogen and the Oxygen (OH) in a bidentate fashion.[1] In your molecule, the Oxygen is "capped" with an ethyl group.[1] It cannot lose a proton to coordinate the metal.[1]

  • Implication: If your biological effect depended on metal stripping (e.g., inhibiting metalloproteases), this analog acts as a perfect negative control for chelation, but it will retain hydrophobic scaffold interactions.[1]

Visual Workflow: Solubility Optimization

The following diagram illustrates the decision tree for handling 8-[2-(4-iodophenoxy)ethoxy]quinoline to prevent experimental artifacts.

SolubilityProtocol Start Solid Compound 8-[2-(4-iodophenoxy)ethoxy]quinoline SolventChoice Solvent Selection Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO EtOH Ethanol/Methanol (Risk of Evap/Precip) SolventChoice->EtOH StockPrep Prepare Stock (10-25 mM) Sonicate 35°C, 10 min DMSO->StockPrep Dilution Dilution Strategy StockPrep->Dilution DirectPBS Direct into PBS (pH 7.4) Dilution->DirectPBS Incorrect IntermedStep Intermediate Step Dilute to 10x in 50% DMSO Dilution->IntermedStep Correct Crash PRECIPITATION RISK (Cloudy, Variable Data) DirectPBS->Crash Surfactant Final Assay Buffer + 0.05% Tween-20 IntermedStep->Surfactant Success Stable Colloidal Suspension Reliable IC50 Data Surfactant->Success

Figure 1: Step-by-step solubility decision tree. Green paths indicate the optimized protocol for maintaining compound stability in aqueous assays.

Experimental Validation Protocol

To confirm that your compound is truly soluble and not forming "false positive" aggregates, run this Dynamic Light Scattering (DLS) Proxy Test :

  • Prepare: Your assay buffer (e.g., PBS + 0.05% Tween-20).

  • Dilute: Add compound to reach 10 µM, 30 µM, and 100 µM.

  • Incubate: Let stand for 2 hours at Room Temp (amber vial).

  • Centrifuge: Spin at 15,000 x g for 15 minutes .

  • Measure: Take the supernatant and measure absorbance at 320 nm (quinoline peak).

  • Calculate: Compare the Absorbance of the supernatant vs. the pre-spin sample.

    • If Recovery < 80%: You have invisible precipitation.[1] Increase surfactant concentration or lower the max dose.

References
  • BenchChem. (2025).[1][2] Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 8-Hydroxyquinoline Derivatives. PubChem.[1][3][4] Retrieved from [1]

  • Musiol, R., et al. (2010).[1] The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis and Activity. MDPI Molecules. Retrieved from [1]

  • Carvajal, M.T., et al. (2019).[1][5][6] Effect of pH and Ionic Strength on the Solubility of Quinoline. Journal of Pharmaceutical Sciences. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 8-Hydroxyquinoline and Alkoxy Derivatives. Retrieved from [1]

Sources

Technical Support Center: High-Performance Column Chromatography for the Purification of 8-[2-(4-iodophenoxy)ethoxy]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven framework for the successful separation and purification of 8-[2-(4-iodophenoxy)ethoxy]quinoline using column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for subsequent applications. This document moves beyond a simple protocol, delving into the rationale behind methodological choices and offering robust troubleshooting solutions to common challenges.

Understanding the Molecule: A Chromatographic Perspective

The successful purification of 8-[2-(4-iodophenoxy)ethoxy]quinoline hinges on understanding its key structural features and how they dictate its behavior on a stationary phase.

  • Quinoline Core: This heterocyclic aromatic system contains a basic nitrogen atom. This nitrogen is a primary site for strong, often undesirable, interactions with acidic silanol groups on the surface of standard silica gel, which can lead to significant peak tailing.[1][2]

  • Ether Linkages: The two ether oxygens in the ethoxy bridge act as hydrogen bond acceptors, contributing to the molecule's overall polarity.

  • Iodophenyl Group: The large, non-polar iodophenyl group provides a significant hydrophobic character. The aromatic rings can also engage in π-π stacking interactions with certain stationary phases.[3]

Collectively, these features render the target molecule moderately polar. The primary challenge is to achieve a separation that is selective enough to resolve the target from starting materials and byproducts while mitigating the peak tailing caused by the basic quinoline nitrogen.

Recommended Purification Protocol: A Step-by-Step Guide

This protocol outlines a robust starting point for the purification of 8-[2-(4-iodophenoxy)ethoxy]quinoline. Optimization based on preliminary Thin-Layer Chromatography (TLC) is essential.

Materials and Reagents
ComponentSpecificationRationale
Stationary Phase Standard Silica Gel, 60 Å, 230-400 meshProvides a good balance of surface area and flow characteristics for general-purpose chromatography.
Mobile Phase (Eluent) Hexane / Ethyl Acetate (EtOAc) with Triethylamine (TEA)A versatile solvent system for moderately polar compounds. TEA is critical to block acidic silanol sites on the silica, preventing peak tailing.[1][4]
Alternative Stationary Phase Neutral AluminaTo be used if the compound shows evidence of degradation on silica gel.[5]
Workflow Diagram: From Crude to Pure

G cluster_prep Phase 1: Preparation & Analysis cluster_execution Phase 2: Execution & Monitoring cluster_post Phase 3: Finalization TLC 1. TLC Analysis (Hexane/EtOAc +/- TEA) Aim for Rf ≈ 0.3 Solvent 2. Prepare Eluent (e.g., 8:2 Hexane/EtOAc + 0.5% TEA) TLC->Solvent Column 3. Pack Column (Wet Slurry Method) Solvent->Column Load 4. Load Sample (Dry Loading Recommended) Column->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Monitor 6. Monitor Fractions (TLC Analysis) Elute->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent (Rotary Evaporation) Combine->Evap Final 9. Final Product (High Purity Solid/Oil) Evap->Final

Caption: General workflow for column chromatography purification.

Detailed Experimental Procedure
  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture on a silica gel TLC plate.

    • Develop the plate using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). Crucially, prepare identical solvent systems that also contain 0.5-1% triethylamine (TEA) by volume.

    • Compare the chromatograms. The addition of TEA should result in more symmetrical spots with slightly higher Rf values for the quinoline-containing compounds.

    • Identify a solvent system that provides good separation between the product and impurities, with the target compound having an Rf value of approximately 0.25 - 0.35 .[6] This is the optimal eluent for your column. A purification of a structurally similar bromo-ethoxy-quinoline was successful using a gradient of ethyl acetate in cyclohexane, reinforcing this solvent system choice.[7]

  • Column Preparation (Wet Slurry Packing):

    • Select a glass column of appropriate size for the amount of crude material (a rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).

    • In a beaker, prepare a slurry of silica gel in your chosen low-polarity eluent (e.g., 9:1 Hexane/EtOAc + 0.5% TEA).

    • With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and settling of the silica bed.

    • Add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.[8] This technique generally provides superior resolution compared to loading the sample as a concentrated liquid.

  • Elution and Fraction Collection:

    • Carefully add the optimized eluent to the column.

    • Begin collecting fractions. The elution can be performed isocratically (using the same solvent composition throughout) or with a gradient. For challenging separations, a shallow gradient (slowly increasing the percentage of the more polar solvent, e.g., ethyl acetate) can be highly effective.[9][10]

    • Monitor the separation by collecting small fractions and analyzing them by TLC. Spot every few fractions on a single TLC plate to track the elution of different components.

  • Product Isolation:

    • Once the pure fractions containing the target compound have been identified by TLC, combine them in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 8-[2-(4-iodophenoxy)ethoxy]quinoline.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q1: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from the column. What's happening?

A: This is a classic sign of strong interaction between the basic quinoline nitrogen and acidic silanol groups on the silica surface.[1][2] The nitrogen atom becomes partially protonated, leading to a slow, continuous elution that manifests as tailing.

  • Primary Solution: Add a small amount of a basic modifier to your eluent. 0.5-1% triethylamine (TEA) is the standard choice.[4] This TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Alternative: If TEA is incompatible with your compound or downstream applications, consider using a different stationary phase like neutral alumina, which has fewer acidic sites.[5]

Q2: The separation between my desired product and a key impurity is very poor (co-elution). How can I improve the resolution?

A: Co-elution occurs when the chosen eluent system does not provide sufficient selectivity to resolve two compounds with similar polarities.[6]

  • Solution 1: Optimize Eluent Polarity. If the Rf values are too high (>0.5), decrease the eluent polarity (increase the proportion of hexane). If they are too low (<0.1), increase the polarity (increase the proportion of ethyl acetate). A finer adjustment of polarity may be all that is needed.

  • Solution 2: Change Eluent Composition. The selectivity of the separation can be altered by changing the solvents. For example, substituting ethyl acetate with a different polar solvent like dichloromethane (DCM) or a mixture (e.g., Hexane/DCM/EtOAc) can change the specific interactions between the analytes and the stationary phase, potentially resolving the compounds.

  • Solution 3: Employ Gradient Elution. Start with a low-polarity mobile phase to allow the compounds to bind to the top of the column. Then, slowly and linearly increase the concentration of the more polar solvent. This technique sharpens peaks and can often resolve closely eluting compounds that merge during isocratic elution.[9][11]

G Start Problem: Poor Separation (Co-elution) CheckRf Are Rf values in the optimal range (0.2-0.4)? Start->CheckRf AdjustPolarity Adjust polarity of current solvent system (e.g., Hex/EtOAc ratio) CheckRf->AdjustPolarity No ChangeSolvent Try a different solvent system (e.g., substitute EtOAc with DCM or use a ternary mixture) CheckRf->ChangeSolvent Yes AdjustPolarity->ChangeSolvent Not Resolved Success Resolution Achieved AdjustPolarity->Success Resolved TryGradient Implement a shallow gradient elution ChangeSolvent->TryGradient Not Resolved ChangeSolvent->Success Resolved ChangeStationary Consider a different stationary phase (e.g., Alumina, Phenyl Silica) TryGradient->ChangeStationary Not Resolved TryGradient->Success Resolved ChangeStationary->Success Resolved

Caption: Troubleshooting workflow for poor peak resolution.

Q3: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what can I do?

A: Silica gel is acidic and can catalyze the degradation of sensitive compounds.

  • Confirmation (2D TLC): Spot your crude material on a TLC plate and develop it in a suitable eluent. After drying, rotate the plate 90 degrees and re-develop it in the same eluent system. If the compound is stable, the spot will simply move along the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.[5]

  • Solution 1: Deactivate the Silica. As mentioned for tailing, adding 0.5-1% TEA to the eluent can neutralize the acidic sites and may prevent degradation.[4]

  • Solution 2: Change the Stationary Phase. If deactivation is insufficient, switch to a more inert stationary phase. Neutral alumina is a common first alternative. For more advanced separations, reverse-phase silica (C18) could be employed with a polar mobile phase (e.g., water/acetonitrile), though this requires significant method redevelopment.[1][5]

Q4: My compound is very polar and will not move from the baseline (Rf ≈ 0), even in 100% ethyl acetate. What now?

A: While 8-[2-(4-iodophenoxy)ethoxy]quinoline is not expected to be this polar, this issue can arise with certain byproducts.

  • Solution: You need a more aggressive, polar solvent system. A common choice for highly polar compounds is to use a small percentage of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate. For very polar basic compounds, a stock solution of 1-10% ammonium hydroxide in methanol can be prepared, and 1-10% of this stock can be used in dichloromethane as the eluent.[1][5]

References

  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem.
  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Troubleshooting Flash Column Chromatography. University of Rochester.
  • column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives. Benchchem.
  • Troubleshooting column chromatography purification of polar ketone compounds. Benchchem.
  • Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases. AKJournals.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
  • Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC. PMC.
  • Synthesis method of quinoline compound containing sulfonyl. Google Patents.
  • Isocratic Vs. Gradient Elution in Chromatography. Phenomenex.
  • Gradient Design and Development. Agilent.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • Purification of Quinoline-3,4-diones : r/Chempros. Reddit.
  • Technical Support Center: Purification of 2-Chloro-8-iodoquinoxaline. Benchchem.
  • Technical Support Center: Purification of 4-prop-2-enoxy-1H-quinolin-2-one. Benchchem.

Sources

Validation & Comparative

A Comparative Guide to the X-ray Crystallography of 8-[2-(4-iodophenoxy)ethoxy]quinoline and Structurally Related Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 8-[2-(4-iodophenoxy)ethoxy]quinoline, a novel quinoline derivative. As the crystallographic data for this specific compound is not yet publicly available, this document serves as a predictive and comparative analysis. It outlines a robust experimental protocol for its structure determination, grounded in established methodologies for analogous quinoline compounds. By comparing predicted structural features with those of known derivatives, we offer insights into the anticipated molecular geometry and crystal packing of the title compound, providing a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

Introduction: The Significance of Quinoline Scaffolds and the Pursuit of Structural Elucidation

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with a wide range of biological activities and functional properties.[1][2] Derivatives of 8-hydroxyquinoline, in particular, are known for their potent antimicrobial, anticancer, and neuroprotective effects, often attributed to their ability to chelate metal ions.[1][3] The introduction of an extended ether linkage at the 8-position, as in 8-[2-(4-iodophenoxy)ethoxy]quinoline, offers a tantalizing prospect for modulating the compound's physicochemical properties, such as lipophilicity and conformational flexibility, which in turn can influence its biological target engagement and material characteristics.

The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is fundamental to understanding a compound's structure-activity relationship.[4] It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for rational drug design and the engineering of new materials.[4][5] This guide will therefore detail the necessary steps to elucidate the crystal structure of 8-[2-(4-iodophenoxy)ethoxy]quinoline and compare its predicted properties to those of established quinoline derivatives.

Experimental Protocol: A Best-Practice Approach to Structure Determination

The following protocol is a detailed, step-by-step methodology for the X-ray crystallographic analysis of 8-[2-(4-iodophenoxy)ethoxy]quinoline, based on successful approaches for similar organic molecules.[6][7]

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.[8] For a novel organic compound like 8-[2-(4-iodophenoxy)ethoxy]quinoline, a systematic screening of crystallization conditions is recommended.

  • Solvent Selection : Begin with a range of common organic solvents of varying polarity (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, and hexane).

  • Crystallization Techniques :

    • Slow Evaporation : Prepare a saturated solution of the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.

    • Vapor Diffusion : Place a concentrated solution of the compound in a small, open vial within a larger, sealed container holding a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

    • Cooling : Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

Data Collection

A suitable single crystal, typically 0.1-0.3 mm in each dimension, should be selected and mounted on a diffractometer.[9]

  • Mounting : The crystal is mounted on a goniometer head using a cryoprotectant oil.

  • Diffractometer : A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used. The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) will depend on the crystal's properties.[7] For organic compounds, Mo Kα radiation (λ = 0.71073 Å) is often suitable.

  • Data Collection Strategy : A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

Structure Solution and Refinement
  • Data Reduction : The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution : The initial crystal structure is solved using direct methods or Patterson methods, which phase the diffraction data to generate an initial electron density map.

  • Structure Refinement : The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Figure 1. A generalized workflow for the single-crystal X-ray crystallographic analysis of a novel organic compound.

Predicted vs. Comparative Crystallographic Data

While the precise crystallographic data for 8-[2-(4-iodophenoxy)ethoxy]quinoline awaits experimental determination, we can predict its likely parameters by comparison with known, structurally similar quinoline derivatives. The presence of the bulky, electron-rich iodine atom and the flexible ethoxy linker are expected to significantly influence the crystal packing.

ParameterPredicted: 8-[2-(4-iodophenoxy)ethoxy]quinoline8-Methoxy-4-(4-methoxyphenyl)quinoline[10]3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one
Formula C₁₇H₁₄INO₂C₁₇H₁₅NO₂C₁₂H₁₃NO₃
Formula Weight 391.20265.30219.23
Crystal System Monoclinic or OrthorhombicMonoclinicMonoclinic
Space Group P2₁/c or P2₁2₁2₁P2₁/cP2₁/c
a (Å) 10-159.362(2)11.4824(4)
b (Å) 8-1210.355(2)6.9072(2)
c (Å) 15-2014.276(4)14.4978(5)
β (°) / α, γ (°) 90-105 / 90101.556(6)113.1283(15)
Volume (ų) 1600-20001355.9(5)1057.42(6)
Z 444
Calculated Density (g/cm³) ~1.5-1.71.3001.377

Rationale for Predictions:

  • Crystal System and Space Group : Monoclinic (P2₁/c) and Orthorhombic (P2₁2₁2₁) are common space groups for organic molecules.

  • Unit Cell Dimensions : The larger volume of the title compound compared to the analogues is anticipated due to the presence of the bulky 4-iodophenoxy group.

  • Density : The significantly higher predicted density is a direct consequence of the heavy iodine atom in the molecule.

Discussion: Anticipated Structural Features and Intermolecular Interactions

The crystal structure of 8-[2-(4-iodophenoxy)ethoxy]quinoline is expected to be influenced by several key factors:

  • Conformational Flexibility : The ethoxy linker introduces a degree of conformational freedom. The torsion angles around the C-O bonds will be a key feature of the molecular structure.

  • Intermolecular Interactions : The presence of the quinoline nitrogen and ether oxygen atoms provides potential hydrogen bond acceptors. Weak C-H···O and C-H···N interactions are likely to play a role in the crystal packing.

  • π–π Stacking : The planar quinoline and iodophenyl rings are likely to engage in π–π stacking interactions, which are a common feature in the crystal structures of aromatic compounds.[11]

  • Halogen Bonding : The iodine atom may participate in halogen bonding, a directional non-covalent interaction with a nucleophilic atom (such as the quinoline nitrogen or an ether oxygen) of a neighboring molecule.

dot digraph "Intermolecular_Interactions" { graph [bgcolor="#F1F3F4"]; node [shape=record, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Figure 2. Potential intermolecular interactions in the crystal lattice of 8-[2-(4-iodophenoxy)ethoxy]quinoline.

The interplay of these interactions will determine the overall crystal packing motif. A comparative analysis with other quinoline derivatives reveals that the nature and position of substituents have a profound effect on the supramolecular architecture.[10][11] For instance, the presence of hydroxyl or amide groups often leads to strong hydrogen-bonded networks, while bulky, non-polar groups may favor shape-driven packing arrangements.

Conclusion

While the definitive crystal structure of 8-[2-(4-iodophenoxy)ethoxy]quinoline awaits experimental elucidation, this guide provides a comprehensive framework for its determination and analysis. By following the detailed experimental protocol and considering the comparative data from structurally related compounds, researchers can approach the crystallographic analysis of this and other novel quinoline derivatives with a clear and informed strategy. The predicted structural features, including the likely influence of the iodophenoxy moiety and the flexible ether linkage on crystal packing, offer a valuable starting point for understanding the solid-state properties of this promising compound. The eventual determination of its crystal structure will undoubtedly provide crucial insights for its potential applications in drug discovery and materials science.

References

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]

  • Crundwell, G., Phan, J., & Kantardjieff, K. A. (2012). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 89(6), 793-796. [Link]

  • Llovera, L., González, T., Anzenbacher Jr, P., & López, S. E. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o113. [Link]

  • Nowakowska, Z., & Suwińska, K. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3198. [Link]

  • O'Malley, T., & Harris, K. D. M. (2010). Crystal structure determination of organic materials from powder X-ray diffraction data. CrystEngComm, 12(11), 3253-3264. [Link]

  • Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • Saeed, A., Hussain, M., & Flörke, U. (2013). Effects of different substituents on the crystal structures and antimicrobial activities of six Ag(I) quinoline compounds. Inorganic Chemistry, 52(8), 4473-4483. [Link]

  • Saeed, S., Rashid, N., Jones, P. G., & Ali, M. (2010). Synthesis and crystal structure analysis of substituted 2-(3-(hydroxymethyl)quinolin-2-yl)phenol derivatives. Journal of Molecular Structure, 1016, 126-133. [Link]

  • Samanta, S., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega, 7(28), 24657–24670. [Link]

  • S. N. Al-Busafi, F. E. O. Suliman, and Z. R. Al-Alawi. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Vangala, V. R., & Chow, P. S. (2015). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Pharmaceutical Development and Technology, 20(5), 513-524. [Link]

  • Wikipedia. (2023). Iodine compounds. [Link]

  • Worldwide Protein Data Bank. (n.d.). Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]

  • Zhang, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17695. [Link]

  • Z.-Y. Li, et al. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Molecules, 26(16), 4875. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[2-(4-iodophenoxy)ethoxy]quinoline
Reactant of Route 2
Reactant of Route 2
8-[2-(4-iodophenoxy)ethoxy]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.